molecular formula C12H12N2O3 B1618393 N-Formyl-dl-tryptophan CAS No. 27520-72-5

N-Formyl-dl-tryptophan

Cat. No.: B1618393
CAS No.: 27520-72-5
M. Wt: 232.23 g/mol
InChI Key: RNEMLJPSSOJRHX-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Formyl-dl-tryptophan is an organic compound with the molecular formula C12H12N2O3. It is a derivative of the amino acid tryptophan, where the amino group is formylated. This compound is known for its role in various biochemical processes and its presence in certain peptides and proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Formyl-dl-tryptophan can be synthesized through several methods. One common approach involves the formylation of tryptophan using formic acid and acetic anhydride. The reaction typically occurs under mild conditions, with the formic acid acting as the formylating agent and acetic anhydride facilitating the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods. These can include the use of formylating reagents in continuous flow reactors, which allow for better control over reaction conditions and higher yields .

Chemical Reactions Analysis

Types of Reactions

N-Formyl-dl-tryptophan undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-Formyl-dl-tryptophan has a wide range of applications in scientific research:

Mechanism of Action

N-Formyl-dl-tryptophan exerts its effects through various mechanisms. It can interact with enzymes and receptors, influencing biochemical pathways. For example, it is involved in the metabolism of tryptophan to kynurenine, a pathway that plays a role in immune regulation and neuroprotection .

Comparison with Similar Compounds

Similar Compounds

  • N-Formylkynurenine
  • N-Formylphenylalanine
  • N-Formylmethionine

Uniqueness

N-Formyl-dl-tryptophan is unique due to its specific role in tryptophan metabolism and its presence in certain peptides and proteins. Its formyl group provides distinct chemical reactivity compared to other tryptophan derivatives .

Properties

IUPAC Name

(2S)-2-formamido-3-(1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c15-7-14-11(12(16)17)5-8-6-13-10-4-2-1-3-9(8)10/h1-4,6-7,11,13H,5H2,(H,14,15)(H,16,17)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNEMLJPSSOJRHX-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27520-72-5
Record name N-Formyltryptophan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027520725
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Formyl-dl-tryptophan
Reactant of Route 2
Reactant of Route 2
N-Formyl-dl-tryptophan
Reactant of Route 3
N-Formyl-dl-tryptophan
Reactant of Route 4
Reactant of Route 4
N-Formyl-dl-tryptophan
Reactant of Route 5
Reactant of Route 5
N-Formyl-dl-tryptophan
Reactant of Route 6
Reactant of Route 6
N-Formyl-dl-tryptophan

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.